(3R)-Hydrangenol 8-O-glucoside pentaacetate

Description

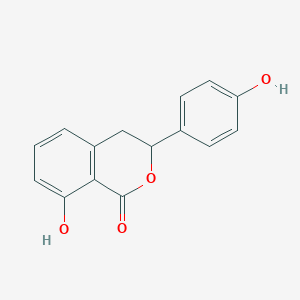

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-11-6-4-9(5-7-11)13-8-10-2-1-3-12(17)14(10)15(18)19-13/h1-7,13,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKDFNDHPXVXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC=C2O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963981 | |

| Record name | (±)-Hydrangenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-47-7 | |

| Record name | 3,4-Dihydro-8-hydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrangenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Hydrangenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDRANGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL8PI7PHV1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrangenol can be isolated from the leaves of Hydrangea serrata through chromatographic techniques. The process involves fractionating the plant extract using solvents such as methanol and dichloromethane . High-performance liquid chromatography (HPLC) is often used to purify the compound .

Industrial Production Methods: Industrial production of hydrangenol typically involves large-scale extraction from Hydrangea serrata leaves. The leaves are dried, ground, and subjected to solvent extraction. The extract is then purified using chromatographic methods to isolate hydrangenol .

Chemical Reactions Analysis

Types of Reactions: Hydrangenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Hydrangenol can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of hydrangenol can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving hydrangenol often use halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Oxidation of hydrangenol typically yields hydroxylated derivatives.

Reduction: Reduction reactions produce dihydro derivatives.

Substitution: Substitution reactions result in halogenated hydrangenol compounds.

Scientific Research Applications

Skin Health Applications

1.1 Anti-Aging Effects

Hydrangenol has been extensively studied for its anti-photoaging properties. Research indicates that oral administration of hydrangenol significantly reduces wrinkle formation and improves skin hydration in UVB-irradiated mice. Key findings include:

- Reduction in Wrinkle Parameters : Hydrangenol administration led to a decrease in total wrinkle area and skin thickness .

- Collagen Preservation : The compound mitigated collagen degradation by downregulating matrix metalloproteinases (MMP-1 and MMP-3), which are known to contribute to skin aging .

- Enhanced Moisturization : Hydrangenol increased the expression of skin moisturizing factors such as involucrin, filaggrin, and aquaporin-3 (AQP3), alongside promoting hyaluronic acid production .

1.2 Mechanisms of Action

The mechanisms through which hydrangenol exerts its effects include:

- MAPK Pathway Modulation : Hydrangenol attenuates the phosphorylation of MAPKs (ERK and p38), which play critical roles in inflammatory responses .

- Antioxidant Activity : It upregulates nuclear factor-E2-related factor 2 (Nrf2) and associated antioxidant genes, enhancing the skin's defense against oxidative stress .

Hair Growth Promotion

Recent studies have explored the potential of hydrangenol in promoting hair growth. The hot water extract of Hydrangea serrata , rich in hydrangenol, demonstrated significant effects on hair follicles:

- Inhibition of 5α-Reductase : This enzyme is crucial in androgen metabolism; inhibiting it can help prevent hair loss associated with androgenetic alopecia .

- Stimulation of Dermal Papilla Cells (DPCs) : Hydrangenol enhanced DPC proliferation and increased the expression of hair growth-related genes, suggesting its role in hair follicle health .

Potential Therapeutic Applications

Beyond cosmetic uses, hydrangenol shows promise in various therapeutic contexts:

- Anti-inflammatory Properties : Studies indicate that hydrangenol can reduce inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in chronic inflammatory conditions .

- Antioxidant Effects : The compound's ability to enhance antioxidant enzyme activity suggests potential applications in combating oxidative stress-related diseases .

Data Summary Table

The following table summarizes key findings related to hydrangenol's applications:

Case Studies

Several case studies have highlighted the efficacy of hydrangenol:

- A study involving UVB-irradiated mice demonstrated that hydrangenol significantly improved skin parameters related to aging after a treatment period of seven weeks, showcasing its potential as an anti-aging agent .

- Another investigation into hair growth using hydrangenol-rich extracts found notable improvements in hair follicle health and gene expression related to hair growth, indicating its therapeutic potential for alopecia .

Mechanism of Action

Hydrangenol is structurally similar to other dihydroisocoumarins such as thunberginol C and agrimonolide. it is unique in its potent anti-inflammatory and anti-photoaging activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Mechanism of Action

- Hydrangenol: Targets p27KIP1 for G1 cell cycle arrest, inhibits VEGFR-2 phosphorylation, and suppresses MMP-2 activity .

- Thunberginol C: Blocks histamine release via non-competitive inhibition of mast cell degranulation .

- Hydrangenol 8-O-glucoside pentaacetate (HGP): Inhibits AChE/BChE through hydrophobic interactions with enzyme peripheral sites .

- Phyllodulcin : Modulates sweet taste receptors (T1R2/T1R3) due to structural similarity to saccharides .

Pharmacokinetic Properties

| Compound | Oral Bioavailability | BBB Permeability | CYP Inhibition |

|---|---|---|---|

| Hydrangenol | Moderate | Low | CYP2C9 |

| Hydrangenol 8-O-glucoside | Low (due to glycosylation) | - | - |

| Thunberginol C | Not reported | - | - |

Key Research Findings

- Hydrangenol vs. Phyllodulcin: While both are dihydroisocoumarins, Hydrangenol’s hydroxylation pattern confers antiangiogenic activity, whereas Phyllodulcin’s 8-O-glucoside group contributes to sweetness and antimicrobial effects .

- Hydrangenol vs. Thunberginols: Thunberginols (e.g., Thunberginol C) lack VEGF inhibition but excel in antiallergic activity, highlighting structure-activity divergences .

- Glycosylation Impact: Hydrangenol 8-O-glucoside retains antiangiogenic activity but shows reduced cytotoxicity compared to the parent compound, suggesting glycosylation enhances therapeutic index .

Therapeutic Potential and Limitations

- Hydrangenol: Promising for cancer and dermatology (e.g., anti-wrinkle creams), but low BBB permeability limits neurocentric applications .

- Thunberginol C: Candidate for allergy treatment, though in vivo efficacy remains unverified .

Biological Activity

Hydrangenol, a phenolic compound isolated from the leaves of Hydrangea serrata, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of hydrangenol, focusing on its effects on skin health, hair growth, anti-cancer properties, and mechanisms of action.

1. Skin Health and Anti-Aging Properties

Hydrangenol has been shown to exhibit notable effects on skin health, particularly in mitigating photoaging and enhancing skin hydration. Several studies have documented its efficacy:

- Anti-photoaging Effects : In a study involving UVB-irradiated hairless mice, hydrangenol significantly reduced epidermal and dermal thickness, indicating a protective effect against UV-induced skin damage. It also increased the expression of pro-collagen type I and hyaluronic acid (HA), which are crucial for maintaining skin elasticity and moisture levels .

- Moisturizing Effects : Clinical trials demonstrated that topical application of hydrangenol improved skin moisture levels and reduced wrinkles compared to placebo treatments. The compound was found to upregulate the expression of moisturizing factors while inhibiting hyaluronidases at the mRNA level .

| Study Focus | Key Findings |

|---|---|

| UVB-Induced Damage | Reduced epidermal thickness and increased collagen production |

| Skin Moisturization | Improved moisture levels and reduced wrinkles in clinical trials |

2. Hair Growth Promotion

Recent research indicates that hydrangenol may promote hair growth by enhancing dermal papilla cell (DPC) activity:

- 5α-Reductase Inhibition : Hydrangenol has been identified as an inhibitor of 5α-reductase, an enzyme linked to hair loss. Studies showed that hydrangenol stimulated DPC growth and enhanced the expression of hair growth-related genes .

- Antioxidant Activity : In H₂O₂-induced DPCs, hydrangenol significantly increased catalase activity, suggesting its potential to mitigate oxidative stress related to hair thinning .

3. Anti-Cancer Activity

Hydrangenol's potential as an anti-cancer agent has been explored in various studies, particularly against bladder cancer:

- Inhibition of Cancer Cell Proliferation : Research demonstrated that hydrangenol inhibited the proliferation of EJ bladder cancer cells in a dose-dependent manner with an IC₅₀ of approximately 100 µM. The mechanism involved G1-phase cell cycle arrest mediated by upregulation of p21 WAF1 and downregulation of cyclins and CDK complexes .

- Suppression of Migration and Invasion : Hydrangenol also inhibited the migratory and invasive capabilities of cancer cells by suppressing matrix metalloproteinase-9 (MMP-9) activity, a key factor in cancer metastasis .

| Biological Activity | Mechanism |

|---|---|

| Proliferation Inhibition | G1-phase arrest via p21 WAF1 upregulation |

| Migration Suppression | Inhibition of MMP-9 activity |

The biological activities of hydrangenol can be attributed to several mechanisms:

- Antioxidant Properties : Hydrangenol enhances antioxidant enzyme activities, helping to reduce oxidative stress in various cell types.

- Regulation of Signaling Pathways : It modulates key signaling pathways such as MAPK and NF-κB, influencing cell proliferation, inflammation, and apoptosis.

- Gene Expression Modulation : Hydrangenol alters the expression levels of genes involved in collagen synthesis, inflammation, and cell cycle regulation.

Q & A

Q. What are the primary biological activities of hydrangenol, and how are they experimentally validated?

Hydrangenol exhibits antioxidant, anti-diabetic (α-glucosidase inhibition), and anti-browning (tyrosinase inhibition) properties. These activities are validated through in vitro assays such as DPPH radical scavenging for antioxidant capacity and enzyme inhibition kinetics using spectrophotometric methods. Experimental validation requires controlled variables (e.g., hydrangenol concentration, reaction pH/temperature) and comparison with standard inhibitors like kojic acid for tyrosinase .

Q. How should researchers design experiments to evaluate hydrangenol’s biological activities?

Experimental design must include:

- Hypothesis-driven frameworks : Define clear objectives (e.g., "Hydrangenol inhibits MMP-1 expression in UV-induced skin aging").

- Dose-response analysis : Test a range of concentrations (e.g., 1–100 μM) to establish efficacy thresholds.

- Positive/Negative controls : Use established inhibitors (e.g., ascorbic acid for antioxidants) and solvent-only controls.

- Replication : Triplicate measurements to ensure statistical validity .

Q. Which analytical techniques are critical for isolating and characterizing hydrangenol?

Key techniques include:

- Chromatography : HPLC or LC-MS for purity assessment and quantification.

- Spectroscopy : NMR (¹H, ¹³C) and FT-IR for structural elucidation.

- Bioactivity-guided fractionation : Combine column chromatography with bioassays to isolate active compounds from Hydrangea macrophylla extracts .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrangenol’s reported enzyme inhibition mechanisms?

Contradictions (e.g., variable IC₅₀ values across studies) arise from differences in assay conditions (pH, substrate concentration) or enzyme isoforms. To address this:

Q. What methodologies are recommended for studying hydrangenol’s mechanistic pathways in inflammatory response modulation?

Advanced approaches include:

Q. How can hydrangenol’s bioavailability be optimized for preclinical studies?

Strategies to enhance bioavailability:

- Formulation optimization : Use nanoemulsions or liposomes to improve solubility.

- Pharmacokinetic studies : Measure plasma concentration-time profiles in animal models.

- Prodrug synthesis : Modify hydrangenol’s structure to enhance intestinal absorption .

Methodological and Ethical Considerations

Q. What statistical methods are appropriate for analyzing hydrangenol’s dose-dependent effects?

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Nonlinear regression to calculate IC₅₀/EC₅₀ values.

- Error analysis : Report standard deviations and confidence intervals for reproducibility .

Q. How should researchers address ethical considerations in hydrangenol’s human trials?

- IRB approval : Ensure compliance with protocols for participant recruitment and informed consent.

- Safety monitoring : Include toxicity endpoints (e.g., liver/kidney function tests) in trial design.

- Data transparency : Publish negative results to avoid publication bias .

Future Directions

Q. What gaps exist in understanding hydrangenol’s long-term toxicity profile?

Current gaps include chronic exposure effects and organ-specific toxicity. Recommended studies:

Q. How can interdisciplinary approaches enhance hydrangenol research?

Integrate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.